REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9]>O1CCCC1.[Pd].C(OCC)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH:5]=[C:6]([F:10])[C:7]=1[O:8][CH3:9]
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Name
|
|
Quantity
|
0.078 mol
|
Type
|
reactant
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Smiles
|
FC=1C=C(C=C(C1OC)F)C=CC(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to obtain 16.7 g (99%), white crystals
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C(C1OC)F)CCC(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |